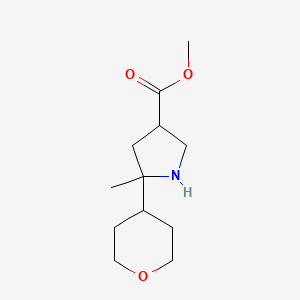
Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring and a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine derivatives with tetrahydropyran intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency in production.
化学反应分析
Types of Reactions
Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学研究应用
Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- Methyl tetrahydro-2H-pyran-4-carboxylate
- Pyrrolidine-3-carboxylate derivatives
Uniqueness
Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate is unique due to its combined structural features of both pyrrolidine and tetrahydropyran rings. This dual-ring structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
生物活性
Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate is a synthetic organic compound notable for its complex structure, which includes both a tetrahydropyran ring and a pyrrolidine moiety. This compound's molecular formula is C12H21NO3, with a molecular weight of approximately 227.30 g/mol. Its unique structural features suggest potential applications in medicinal chemistry, particularly in developing pharmaceutical agents.
Structural Characteristics
The compound is characterized by the following structural elements:
- Tetrahydropyran Ring : This feature contributes to the compound's cyclic nature and may influence its biological interactions.
- Pyrrolidine Moiety : The presence of this nitrogen-containing ring can enhance the compound's reactivity and biological activity.
- Carboxylate Group : Attached to the pyrrolidine nitrogen, this group is crucial for potential interactions with biological targets.
Potential Biological Activities
Research into the specific biological activities of this compound remains limited. However, compounds with similar structures often exhibit a range of biological properties, including:
- Antitumor Activity : Some structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines.
- Antiviral Properties : There are indications that similar compounds may possess antiviral activities against specific viruses.
- Enzyme Inhibition : The functional groups present in this compound may allow it to act as an inhibitor of certain enzymes, potentially contributing to its pharmacological effects.
Comparative Analysis with Related Compounds
To better understand the potential biological activities of this compound, a comparison with other compounds exhibiting similar structural features is beneficial. The following table summarizes key attributes of related compounds:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3-methylbutanoate | Indole-based structure | Known psychoactive effects |
| N-(adamantan-1-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide | Indazole core | Notable for high potency in receptor binding |
| Ethyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate | Indazole derivative | Exhibits significant psychoactive properties |
This compound's unique combination of features may confer distinct biological activities not observed in other similar compounds.
Research Findings and Case Studies
While direct studies on this compound are scarce, insights can be drawn from related research:
- Antitumor Studies : Similar compounds have shown promising results in inhibiting tumor cell proliferation. For instance, some derivatives have demonstrated IC50 values in low micromolar ranges against various cancer cell lines, indicating significant cytotoxic potential.
- Mechanistic Insights : Research on structurally analogous compounds has revealed mechanisms such as apoptosis induction and cell cycle arrest, which are critical for their anticancer efficacy.
- Pharmacological Profiles : Investigations into enzyme inhibition have identified several targets relevant to cancer therapy and other diseases, highlighting the need for further exploration of this compound's pharmacological profile.
属性
分子式 |
C12H21NO3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC 名称 |
methyl 5-methyl-5-(oxan-4-yl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(10-3-5-16-6-4-10)7-9(8-13-12)11(14)15-2/h9-10,13H,3-8H2,1-2H3 |
InChI 键 |
ZRUCYUGXQSUUBP-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CN1)C(=O)OC)C2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















